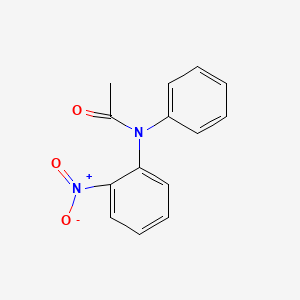

Acetamide,N-(2-nitrophenyl)-N-phenyl-

Description

Properties

CAS No. |

1484-35-1 |

|---|---|

Molecular Formula |

C14H12N2O3 |

Molecular Weight |

256.26 g/mol |

IUPAC Name |

N-(2-nitrophenyl)-N-phenylacetamide |

InChI |

InChI=1S/C14H12N2O3/c1-11(17)15(12-7-3-2-4-8-12)13-9-5-6-10-14(13)16(18)19/h2-10H,1H3 |

InChI Key |

VJACOOWJPBNYNA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Biological Activity

Acetamide, N-(2-nitrophenyl)-N-phenyl- is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antioxidant properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a nitrophenyl moiety and a phenyl group attached to an acetamide functional group. This structural arrangement is significant as it influences the compound's interaction with biological targets, such as enzymes and receptors.

Antioxidant Activity

A study on acetamide derivatives highlighted their antioxidant properties . The synthesized compounds were evaluated for their ability to scavenge free radicals using the ABTS assay. Notably, compounds 40006 and 40007 demonstrated significant antioxidant activity, which was attributed to their structural characteristics that facilitate electron delocalization and hydrogen bonding .

Table 1: Antioxidant Activity of Acetamide Derivatives

| Compound ID | IC50 (µM) | Cell Line Tested | Remarks |

|---|---|---|---|

| 40006 | 3.0443 | J774.A1 | High activity |

| 40007 | 10.6444 | J774.A1 | Moderate activity |

Anticancer Activity

Research has shown that N-phenylacetamide derivatives exhibit promising anticancer effects . In particular, compounds with nitro substitutions have been noted for their cytotoxicity against prostate carcinoma (PC3) cell lines. For instance, compound 2c showed an IC50 value of 100 µM, indicating significant activity compared to standard drugs like imatinib .

Table 2: Cytotoxicity of N-Phenylacetamide Derivatives

| Compound ID | IC50 (µM) | Cancer Cell Line | Comparison Drug IC50 (µM) |

|---|---|---|---|

| 2b | 52 | PC3 | Imatinib: 40 |

| 2c | 80 | PC3 | Imatinib: 40 |

| - | 100 | MCF-7 | Imatinib: 98 |

The mechanisms underlying the biological activities of acetamide derivatives often involve the induction of apoptosis in cancer cells and modulation of oxidative stress levels. The presence of nitro groups enhances the electron-withdrawing capacity, which may contribute to the increased reactivity towards cellular targets.

Case Studies

- Antioxidant Evaluation : In a study assessing the antioxidant capacity of acetamide derivatives, compounds were tested for their ability to reduce nitric oxide production in LPS-stimulated macrophages. The results indicated that compounds like 40006 significantly reduced NO production, suggesting a protective role against oxidative stress .

- Anticancer Screening : A systematic screening of various acetamide derivatives revealed that those with nitro substituents exhibited higher cytotoxicity against several cancer cell lines, including PC3 and MCF-7. This suggests that structural modifications can enhance anticancer efficacy .

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., nitro, chloro) enhance electrophilicity, facilitating nucleophilic substitutions (e.g., SNAr reactions in ).

- Bulkier substituents (e.g., benzoxazole in ) may hinder reactivity but improve target specificity in drug design.

- Methoxy groups () increase solubility compared to nitro analogs, impacting bioavailability.

Insights :

- High-temperature SNAr reactions () achieve moderate yields but require robust bases.

- Polar aprotic solvents (e.g., DMSO) enhance reaction rates in amination .

Pharmacological Activities

Anticancer Potential

Enzyme and Receptor Modulation

- Pyridazinone-acetamide hybrids () act as FPR2 agonists, activating calcium mobilization in neutrophils .

- N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide () demonstrates anti-hypernociceptive activity, highlighting the role of sulfonamide groups in pain management .

Physical and Spectral Properties

- NMR Data : N-{2-[(2-Nitrophenyl)sulfonamido]ethyl}acetamide (64) shows distinct ¹H NMR peaks at δ 2.05 (s, 3H, CH₃) and δ 8.10–7.50 (m, 4H, aromatic), confirming structural integrity .

- Molecular Conformation : Torsion angles in sulfanyl-acetamide derivatives (e.g., ~80° Cphenyl—S—C—Ccarbonyl) influence binding interactions .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing Acetamide, N-(2-nitrophenyl)-N-phenyl- with high purity?

Methodological Answer: The synthesis typically involves multi-step nucleophilic substitution and condensation reactions. Key variables include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency due to their ability to stabilize intermediates .

- Temperature control : Reactions are often conducted under reflux (e.g., 80–120°C) to balance kinetics and side-product formation .

- Catalysts : Use of bases like K₂CO₃ or Et₃N to deprotonate intermediates and drive acetamide formation .

Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) is critical for achieving >95% purity. Confirm purity via HPLC (C18 column, UV detection at 254 nm) .

Q. How can the structural integrity of Acetamide, N-(2-nitrophenyl)-N-phenyl- be validated experimentally?

Methodological Answer:

Q. What functional groups in Acetamide, N-(2-nitrophenyl)-N-phenyl- influence its reactivity, and how can these be exploited in derivatization?

Methodological Answer: Key reactive sites:

- Nitro group : Reducible to amine (H₂/Pd-C) for further coupling (e.g., amide bond formation) .

- Acetamide moiety : Susceptible to hydrolysis under acidic/basic conditions (e.g., HCl/NaOH reflux) to yield carboxylic acid intermediates .

- Aromatic rings : Electrophilic substitution (e.g., nitration, halogenation) at para positions due to electron-withdrawing nitro group directing effects .

Monitor reactivity via TLC and characterize products using NMR and HRMS.

Q. How can researchers assess the biological activity of Acetamide, N-(2-nitrophenyl)-N-phenyl- in preliminary studies?

Methodological Answer:

- In vitro assays :

- Enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ determination .

- Cellular cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to evaluate potency (EC₅₀) .

- Binding studies : Surface plasmon resonance (SPR) to measure affinity (KD) for target proteins .

- ADME profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 monolayer assays .

Advanced Research Questions

Q. How can contradictory data on the biological activity of Acetamide, N-(2-nitrophenyl)-N-phenyl- analogs be resolved?

Methodological Answer:

- Structural analogs comparison : Synthesize and test derivatives (e.g., methyl vs. chloro substituents) to isolate substituent effects .

- Orthogonal validation : Replicate assays across independent labs using standardized protocols (e.g., NIH/EPA guidelines) .

- Computational modeling : Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding modes and reconcile divergent results .

Q. What advanced techniques are recommended for studying the reaction mechanisms involving Acetamide, N-(2-nitrophenyl)-N-phenyl-?

Methodological Answer:

- Kinetic isotope effects (KIE) : Use deuterated substrates to identify rate-determining steps in nitro group reduction .

- In situ spectroscopy : Monitor intermediates via FT-IR or Raman spectroscopy during reactions .

- DFT calculations : Map reaction pathways (Gaussian 16) to identify transition states and activation barriers for nucleophilic attacks .

Q. How can researchers design experiments to compare Acetamide, N-(2-nitrophenyl)-N-phenyl- with its structural analogs?

Methodological Answer:

- Property profiling :

- log P : Determine via shake-flask method (octanol/water partition) to compare hydrophobicity .

- pKa : Use potentiometric titration to assess ionization states .

- Bioactivity mapping : Perform high-throughput screening (HTS) against a panel of targets (e.g., GPCRs, ion channels) to identify selectivity trends .

- Thermodynamic stability : Compare melting points (DSC) and thermal decomposition (TGA) to evaluate solid-state behavior .

Q. What methodologies are critical for elucidating the thermodynamic properties of Acetamide, N-(2-nitrophenyl)-N-phenyl-?

Methodological Answer:

- Phase-change data : Measure enthalpy of fusion (ΔHfus) via differential scanning calorimetry (DSC) .

- Vapor pressure : Use Knudsen effusion method to determine sublimation thermodynamics .

- Solubility studies : Apply the van’t Hoff equation to temperature-dependent solubility data (e.g., in DMSO/water mixtures) .

Q. How should researchers address safety and stability concerns during handling and storage?

Methodological Answer:

- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring .

- Toxicity screening : Perform Ames test (bacterial mutagenicity) and zebrafish embryo toxicity assays .

- Handling protocols : Use gloveboxes for air-sensitive reactions (nitro group reduction) and store at -20°C under argon .

Q. What strategies can resolve discrepancies in spectroscopic data for Acetamide, N-(2-nitrophenyl)-N-phenyl- derivatives?

Methodological Answer:

- Multi-technique validation : Cross-reference NMR, IR, and X-ray data to confirm assignments (e.g., distinguish rotational isomers via NOESY) .

- Isotopic labeling : Synthesize ¹³C/¹⁵N-labeled analogs to resolve overlapping signals in complex spectra .

- Collaborative databases : Submit data to PubChem or Cambridge Structural Database for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.